molecular formula C14H15NO2 B6060709 2-(Naphthalen-2-yloxy)butanamide

2-(Naphthalen-2-yloxy)butanamide

Cat. No.: B6060709
M. Wt: 229.27 g/mol
InChI Key: DAHUNAJCNWWLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yloxy)butanamide is an organic compound that features a naphthalene ring system linked to a butanamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)butanamide typically involves the reaction of naphthalen-2-ol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.

  • Step 1: Formation of the Ester

      Reactants: Naphthalen-2-ol, Butanoyl chloride

      Conditions: Pyridine as a base, room temperature

      Product: 2-(Naphthalen-2-yloxy)butanoate

  • Step 2: Conversion to the Amide

      Reactants: 2-(Naphthalen-2-yloxy)butanoate, Ammonia or an amine

      Conditions: Room temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 2-(Naphthalen-2-yloxy)butylamine

    Substitution: Halogenated naphthalenes

Scientific Research Applications

2-(Naphthalen-2-yloxy)butanamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its structural features.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity, including antimicrobial and antifungal properties.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)acetamide
  • 2-(Naphthalen-2-yloxy)propionamide
  • 2-(Naphthalen-2-yloxy)valeramide

Comparison

2-(Naphthalen-2-yloxy)butanamide is unique due to its specific butanamide moiety, which imparts distinct physicochemical properties compared to its analogs. The length of the carbon chain in the butanamide group can influence the compound’s solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-naphthalen-2-yloxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHUNAJCNWWLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.